TNF-α Release Inhibition: 580 nM IC50 in Human PBMCs
Pyridinylmethylthio derivatives built upon the 2-(methylthio)pyridin-3-amine scaffold demonstrate nanomolar inhibition of TNF-α release in human peripheral blood mononuclear cells (PBMCs). The parent scaffold-derived analog exhibits an IC50 of 580 nM against TNF-α release, establishing a baseline for structure-activity relationship (SAR) optimization [1]. In comparison, structurally distinct pyridine-based p38 MAPK inhibitors (e.g., (S)-p38 MAPK Inhibitor III, a methylsulfanylimidazole) achieve more potent TNF-α inhibition with IC50 = 44 nM, representing a 13-fold potency differential that highlights the scaffold-dependent nature of anti-inflammatory activity .
| Evidence Dimension | TNF-α Release Inhibition |
|---|---|
| Target Compound Data | IC50 = 580 nM |
| Comparator Or Baseline | (S)-p38 MAPK Inhibitor III: IC50 = 44 nM |
| Quantified Difference | 13-fold lower potency for 2-(methylthio)pyridin-3-amine scaffold-derived analog |
| Conditions | Human PBMCs; TNF-α release measured via ELISA; (S)-p38 MAPK Inhibitor III tested in human peripheral blood mononuclear cells |
Why This Matters
The 580 nM IC50 establishes a quantifiable baseline for this scaffold in inflammatory cytokine modulation, enabling SAR-driven optimization toward more potent analogs and informed selection for immunology-focused screening campaigns.
- [1] BindingDB Entry BDBM50474266 (CHEMBL320695). TNF-α Release Inhibition Assay in Human PBMCs. Assay ID: 50003643. View Source
